molecular formula C17H14FN3 B6347433 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354922-68-1

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347433
CAS No.: 1354922-68-1
M. Wt: 279.31 g/mol
InChI Key: YOUPRFPHRXMESU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group at the 4-position and a methylphenyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl and methylphenyl groups are introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the pyrimidine intermediate with appropriate fluorophenyl and methylphenyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine or methyl groups.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(3-Methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPRFPHRXMESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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